Product packaging for Imidazolidine-2-sulfonic acid(Cat. No.:CAS No. 91158-64-4)

Imidazolidine-2-sulfonic acid

Cat. No.: B14368268
CAS No.: 91158-64-4
M. Wt: 152.18 g/mol
InChI Key: DFRXWRKBGSQEDZ-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Compound Chemistry

Imidazolidine-2-sulfonic acid is a member of the N-heterocyclic compound family, specifically a derivative of imidazolidine (B613845). nih.gov Imidazolidines are five-membered saturated rings containing two nitrogen atoms at positions 1 and 3. nih.gov This core structure is found in various natural products and serves as a crucial scaffold in medicinal chemistry and catalysis. rsc.orggoogle.com The parent imidazolidine ring is a cyclic aminal, traditionally synthesized through the condensation of a 1,2-diamine with an aldehyde. nih.gov The introduction of substituents onto the imidazolidine ring can significantly alter its chemical properties and applications.

The Significance of Sulfonic Acid Functionalization in Heterocyclic Systems

The sulfonic acid (-SO₃H) group is a strong Brønsted acid that can be appended to various molecular frameworks to modify their properties. chemicalbook.com In the context of heterocyclic chemistry, sulfonic acid functionalization is a key strategy for enhancing water solubility, introducing catalytic activity, and creating new reactive sites on a molecule. chemicalbook.comresearchgate.net Sulfonic acid-functionalized materials, including those with heterocyclic cores, have been extensively used as solid acid catalysts in a variety of organic transformations. chemicalbook.com These catalysts are often valued for their efficiency, reusability, and role in developing more sustainable chemical processes. chemicalbook.com The direct attachment of a sulfonic acid group to a carbon atom within an aromatic or heterocyclic ring is a common method to impart these properties. google.com

Current Research Landscape and Emerging Directions for this compound

While the broader field of imidazolidine chemistry is well-established, dedicated research focusing exclusively on this compound is more specialized. A significant application for this compound has emerged in the development of novel polymers for biomedical applications. Specifically, this compound has been identified as a key reactant in the synthesis of phosphate (B84403) binding polymers. chemsrc.com In this context, it serves as a precursor to forming cyclic guanidine-like structures within the polymer, which are effective at sequestering phosphate ions. chemsrc.com This points to an emerging direction for this compound in the design of functional materials for therapeutic purposes. Further research may explore its potential as a catalyst or as a building block in other areas of synthetic chemistry.

Compound NameCAS NumberMolecular FormulaKey Application
This compound91158-64-4C₃H₈N₂O₃SSynthesis of phosphate binding polymers chemsrc.com
Imidazolidine504-74-5C₃H₈N₂Parent compound of the imidazolidine class nih.gov
Imidazolidine-2-thione17198-23-1C₃H₆N₂SPrecursor in various chemical syntheses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O3S B14368268 Imidazolidine-2-sulfonic acid CAS No. 91158-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91158-64-4

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

imidazolidine-2-sulfonic acid

InChI

InChI=1S/C3H8N2O3S/c6-9(7,8)3-4-1-2-5-3/h3-5H,1-2H2,(H,6,7,8)

InChI Key

DFRXWRKBGSQEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for Imidazolidine 2 Sulfonic Acid and Its Advanced Derivatives

Foundational Synthesis Strategies for Imidazolidine-2-sulfonic Acid

The construction of the this compound core can be approached through several distinct chemical pathways. These methods focus on either building the sulfonic acid moiety onto a pre-existing imidazolidine (B613845) ring or, more efficiently, constructing the heterocyclic ring and the C2-substituent concurrently.

The direct introduction of a sulfonic acid group onto the C2 position of an unsubstituted imidazolidine ring is chemically challenging and not a commonly employed route. The primary difficulties arise from the inherent reactivity of the imidazolidine scaffold. The nitrogen atoms are basic and nucleophilic, making them susceptible to N-sulfonation, protonation, or degradation under the harsh acidic conditions typically required for C-H sulfonation (e.g., using fuming sulfuric acid or chlorosulfonic acid). Furthermore, the C2-H bond is not sufficiently activated for facile electrophilic substitution.

A more plausible, though less documented, approach would involve the reaction of an imidazolidine precursor with sulfur dioxide in the presence of an oxidizing agent. This process would theoretically involve the formation of an intermediate that can be oxidized in situ to the desired sulfonic acid. However, controlling the reaction to prevent side reactions, such as ring-opening or polymerization, remains a significant synthetic hurdle. Due to these challenges, alternative, more reliable methods are overwhelmingly preferred.

A highly effective and widely utilized strategy for synthesizing this compound involves the oxidation of a sulfur-containing precursor, most notably imidazolidine-2-thione. This method benefits from the commercial availability and stability of the thione starting material. The carbon-sulfur double bond (C=S) in imidazolidine-2-thione is readily susceptible to oxidative cleavage and transformation into a sulfonic acid group.

The reaction is typically carried out using strong oxidizing agents in an aqueous or mixed-solvent system. The choice of oxidant and reaction conditions is critical to ensure complete conversion to the sulfonic acid without causing degradation of the heterocyclic ring.

Key Steps and Considerations:

Precursor: Imidazolidine-2-thione is synthesized via the condensation of ethylenediamine (B42938) with carbon disulfide.

Oxidation: The thione is suspended or dissolved and treated with an excess of an oxidizing agent.

Mechanism: The oxidation proceeds through several intermediates, likely including a sulfine (B13751562) (C=S=O) and a sulfene (B1252967) (C=SO₂), before hydrolysis and further oxidation yield the final sulfonic acid group (-SO₃H).

Workup: After the reaction, the product is typically isolated by crystallization or precipitation after adjusting the pH.

The following table summarizes common oxidizing systems used for this transformation.

Table 1: Oxidizing Agents for the Synthesis of this compound from Imidazolidine-2-thione (This is an interactive data table. Click on headers to sort if your viewer supports it.)

Oxidizing AgentTypical SolventTemperature (°C)Key Considerations
Hydrogen Peroxide (H₂O₂)Water, Acetic Acid25 - 80A common, cost-effective oxidant. Reaction can be exothermic and may require cooling.
Potassium Permanganate (KMnO₄)Water (alkaline or neutral)0 - 50Very powerful oxidant. Stoichiometry must be carefully controlled to avoid over-oxidation and ring cleavage. Produces MnO₂ byproduct.
Peroxyacetic Acid (CH₃CO₃H)Acetic Acid, Water20 - 60Highly effective; allows for controlled oxidation. Can be prepared in situ from H₂O₂ and acetic acid.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Water, Methanol25 - 50A stable, solid peroxyacid salt that is easy to handle. Provides clean oxidation with simple workup.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to this compound. This approach constructs the entire molecule in a single synthetic operation from simple, readily available building blocks. The most common MCR for this purpose is a variation of the Strecker amino acid synthesis.

The reaction involves the condensation of three components:

A diamine (e.g., ethylenediamine).

An aldehyde (most commonly formaldehyde).

A sulfite (B76179) source (e.g., sodium bisulfite or sulfur dioxide).

The proposed mechanism involves the initial reaction between the aldehyde and sodium bisulfite to form an α-hydroxy sulfonic acid salt (an aldehyde-bisulfite adduct). This electrophilic intermediate is then attacked by both nitrogen atoms of the diamine in a sequential condensation-cyclization process, leading directly to the formation of the this compound ring system.

Advantages of the MCR approach:

Operational Simplicity: All reactants are combined in one pot, reducing the number of isolation and purification steps.

High Atom Economy: Most atoms from the starting materials are incorporated into the final product.

Versatility: The method can be adapted to produce a wide range of derivatives by simply changing the diamine or aldehyde component (as discussed in section 2.2.2).

The following table illustrates the versatility of this MCR by showing how different aldehydes can be used to install a substituent at the C2 position, although for the parent compound, formaldehyde (B43269) is used.

Table 2: Multicomponent Synthesis Variations (This is an interactive data table. Click on headers to sort if your viewer supports it.)

DiamineAldehyde/KetoneSulfite SourceResulting C2-Substituted Sulfonic Acid
EthylenediamineFormaldehydeSodium BisulfiteThis compound
EthylenediamineAcetaldehydeSodium Bisulfite2-Methylthis compound
EthylenediamineBenzaldehydeSodium Bisulfite2-Phenylthis compound
EthylenediamineAcetoneSodium Bisulfite2,2-Dimethylthis compound

Preparation of N-Functionalized this compound Derivatives

Once the core this compound structure is obtained, the two secondary amine (N-H) groups provide reactive handles for further functionalization, enabling the synthesis of a diverse library of derivatives.

The nitrogen atoms of the imidazolidine ring are nucleophilic and can be readily functionalized through standard alkylation and acylation reactions. These reactions typically require a base to deprotonate the N-H group, increasing its nucleophilicity. The sulfonic acid group may need to be protected or the reaction conducted under conditions where it exists as a sulfonate salt to prevent interference.

N-Alkylation: This is achieved by reacting this compound (or its salt form) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, DMSO). Mono- or di-alkylation can be controlled by adjusting the stoichiometry of the reagents.

N-Acylation: This involves treating the starting material with an acylating agent, such as an acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride), typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to scavenge the HCl byproduct. The reaction yields N-acyl derivatives, which are stable amides.

The table below provides specific examples of these N-functionalization reactions.

Table 3: N-Functionalization of this compound (This is an interactive data table. Click on headers to sort if your viewer supports it.)

Functionalization TypeReagentBase / ConditionsProduct Name
DiacetylationAcetic AnhydridePyridine, reflux1,3-Diacetylthis compound
MonobenzoylationBenzoyl Chloride (1 eq.)Triethylamine, CH₂Cl₂, 0 °C1-Benzoylthis compound
DibenzylationBenzyl Bromide (2.2 eq.)K₂CO₃, DMF, 60 °C1,3-Dibenzylthis compound
DimethylationMethyl Iodide (2.2 eq.)NaH, THF, 25 °C1,3-Dimethylthis compound

Substituents can be incorporated onto the carbon backbone (C4 and C5 positions) of the imidazolidine ring by selecting an appropriately substituted 1,2-diamine as the starting material for the syntheses described in section 2.1. Both the oxidation and multicomponent reaction pathways are highly amenable to this modular approach.

By starting with a substituted diamine, chemists can systematically vary the steric and electronic properties of the resulting this compound derivative. This strategy allows for the creation of chiral derivatives if an enantiopure diamine is used.

Examples of Substituted Diamine Precursors:

1,2-Diaminopropane: Leads to a 4-methyl (or 5-methyl) substituent.

(1R,2R)-1,2-Diaminocyclohexane: Results in a chiral, fused-ring system.

meso-1,2-Diphenylethylenediamine: Yields a product with phenyl groups at the C4 and C5 positions.

This modularity is a powerful tool for generating chemical diversity around the this compound scaffold, enabling fine-tuning of its properties for various chemical applications.

Synthesis of Imidazolidine-Sulfonic Acid Hybrid Ionic Liquids and Related Catalysts

The creation of ionic liquids (ILs) and catalysts based on the imidazolidine-sulfonic acid scaffold typically follows a two-step process: the synthesis of a precursor, often a zwitterionic or salt species, followed by acidification or ion exchange to generate the final active Brønsted acid catalyst. researchgate.netmdpi.com These materials combine the advantages of homogeneous catalysis, such as high activity, with the operational benefits of heterogeneous systems, like catalyst stability and reusability. mdpi.com

A primary method for synthesizing the precursors of sulfonic acid-functionalized ionic liquids involves a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this approach, a nitrogen-containing heterocycle acts as the nucleophile, attacking an alkylating agent that contains a sulfonate group. A common and effective alkylating agent for this purpose is a sultone, such as 1,3-propanesultone or 1,4-butanesultone. researchgate.netfrontiersin.org

The reaction mechanism involves the nucleophilic attack by a nitrogen atom of the imidazolidine ring on the electrophilic carbon of the sultone, leading to the opening of the sultone ring. This process covalently attaches a propyl- or butyl-sulfonate side chain to the nitrogen atom. researchgate.net For related imidazolium-based systems, this reaction has been shown to produce zwitterionic intermediates which serve as the direct precursors to the final acidic ionic liquid. mdpi.com The choice of solvent and reaction conditions is crucial, and in many cases, the reaction can be promoted by a base to enhance the nucleophilicity of the imidazolidine nitrogen.

While direct examples for imidazolidine are specialized, the general methodology is well-established for related nitrogen heterocycles. For instance, the reaction of an N-substituted imidazole (B134444) with 1,3-propanesultone yields the corresponding sulfopropyl imidazolium (B1220033) zwitterion, which is then acidified. nih.gov This strategy is adaptable to pre-formed imidazolidine rings, provided they have at least one available N-H bond for substitution.

Table 1: Representative Nucleophilic Substitution for Ionic Liquid Precursor Synthesis Note: This table is based on analogous reactions with related heterocycles, illustrating the general methodology applicable to imidazolidine derivatives.

Heterocyclic Base Alkylating Agent Product Type Reference
Imidazole 1,3-Propanesultone Imidazolium-propylsulfonate zwitterion mdpi.comnih.gov
Benzimidazole 1,3-Propanesultone Benzimidazolium-propylsulfonate zwitterion nih.gov
Bis(imidazole)benzene 1,4-Butane sultone Diimidazolium-butylsulfonate zwitterion researchgate.net
Pyridine 1,3-Propanesultone Pyridinium-propylsulfonate zwitterion scielo.br

Once the sulfonate precursor is synthesized, the final step is to generate the Brønsted acidic ionic liquid. This is typically achieved through two primary methods: direct acid treatment or counterion exchange using a resin. mdpi.comresearchgate.net

Direct Acid Treatment: In this straightforward method, the zwitterionic or salt precursor is treated with a strong mineral acid, such as sulfuric acid (H₂SO₄). frontiersin.orgnih.gov The proton from the strong acid protonates the sulfonate group (-SO₃⁻) of the precursor, converting it into a sulfonic acid group (-SO₃H). The anion of the mineral acid (e.g., HSO₄⁻) becomes the counterion for the cationic imidazolidinium ring, resulting in the formation of a Brønsted acidic ionic liquid. mdpi.com This approach is efficient for creating strongly acidic ILs. rsc.org

Counterion Exchange Methodologies: A more versatile and often cleaner method involves the use of anion exchange resins (AER). mdpi.comresearchgate.net This technique allows for the precise replacement of an existing anion (typically a halide from the initial quaternization step) with the desired counterion. The process can be performed in two ways:

AER (OH⁻ form): The halide-containing precursor is passed through a column packed with a strongly basic anion exchange resin in its hydroxide (B78521) (OH⁻) form. This swaps the halide for OH⁻, creating a hydroxide salt of the cation. This intermediate is then immediately neutralized with the desired acid (e.g., H₂SO₄, HTf₂N), which introduces the final counterion (e.g., HSO₄⁻, Tf₂N⁻) through an acid-base reaction. mdpi.com

AER (A⁻ form): A more direct approach involves pre-loading the anion exchange resin with the desired anion (A⁻). This is done by treating the resin with a concentrated solution of the anion's corresponding acid or ammonium (B1175870) salt. The halide-containing precursor is then passed through this loaded resin, and the halide is exchanged directly for the desired anion. mdpi.comresearchgate.net This method is highly efficient, often providing quantitative exchange and effectively removing halide impurities, which can be detrimental to certain catalytic processes. researchgate.netrsc.org The choice of solvent (e.g., methanol, acetonitrile) can be optimized to improve the efficiency of the exchange, especially for more lipophilic ions. mdpi.com

Table 2: Comparison of Acidification and Anion Exchange Methods

Method Reagents Key Feature Outcome Reference
Direct Acid Treatment Strong mineral acid (e.g., H₂SO₄) Simple, direct protonation Brønsted acidic IL with mineral acid counterion frontiersin.orgnih.gov
Anion Exchange (OH⁻ form) AER (OH⁻ form), followed by desired acid Two-step exchange via hydroxide intermediate Pure IL with a wide variety of possible anions mdpi.com
Anion Exchange (A⁻ form) AER pre-loaded with desired anion Direct, clean, and efficient one-step swap Halide-free IL with desired anion in high yield mdpi.comresearchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound Compounds

Achieving selectivity is paramount in the synthesis of advanced organic molecules. For this compound derivatives, this involves controlling which atoms react (chemoselectivity), where new bonds form on the molecule (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

Chemo- and Regioselectivity: The synthesis of substituted imidazolidines can be directed with high regioselectivity. For example, a highly efficient synthesis of 2-arylamino-2-imidazolines, which are structurally related to sulfonic acid derivatives, is achieved by reacting amino(phenylimino)methanesulfonic acid derivatives with ethylenediamine. researchgate.net This reaction proceeds regioselectively to form the five-membered ring, with yields being significantly higher in 2-propanol (80-93%) compared to water. researchgate.net

Another strategy involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. This approach yields 4-substituted imidazolidin-2-ones with excellent regioselectivity, which has been rationalized by quantum chemistry calculations showing a lower activation energy for the transition state leading to the 4-substituted product. mdpi.com Similarly, the reaction of heterocyclic thioamides with sulfonyl azides occurs selectively at the thioamide group, even in the presence of other nucleophilic sites like an amino group, to regioselectively produce N-sulfonyl amidines. beilstein-journals.org Such principles of controlling reactivity can be applied to substrates bearing sulfonic acid groups.

Stereoselectivity: Creating specific stereoisomers of imidazolidine derivatives often relies on catalyst-controlled or substrate-controlled reactions.

Catalyst-Controlled Synthesis: Chiral Brønsted acids have been used to catalyze 1,3-dipolar cycloaddition reactions to produce chiral imidazolidines with high levels of stereoselectivity (up to 91/9 diastereomeric ratio and 98% enantiomeric excess). rsc.org

Substrate-Controlled Synthesis: Palladium-catalyzed carboamination of N-allylureas can generate 4,5-disubstituted imidazolidin-2-ones with good to excellent diastereoselectivity. nih.gov

One-Pot Stereospecific Synthesis: A mild, one-pot method for synthesizing highly functionalized imidazolidines involves the SN2 ring-opening of activated aziridines with amines, followed by p-toluenesulfonic acid (PTSA) catalyzed intramolecular cyclization. This method proceeds with excellent stereoselectivity (de, ee > 99%), yielding cis-imidazolidines. preprints.org

These stereoselective methods are powerful tools that could be adapted for the synthesis of chiral this compound derivatives, either by using starting materials that already contain the sulfonic acid group or by introducing it in a subsequent step that does not affect the established stereocenters.

Table 3: Examples of Selective Synthesis of Imidazolidine Derivatives

Reaction Type Key Reagents/Catalyst Selectivity Achieved Product Class Reference
Cyclocondensation Amino(phenylimino)methanesulfonic acid, ethylenediamine Regioselective 2-Arylamino-2-imidazolines researchgate.net
Cyclization/Substitution (2,2-Diethoxyethyl)urea, TFA Regioselective 4-Substituted imidazolidin-2-ones mdpi.com
1,3-Dipolar Cycloaddition Chiral Brønsted Acid Stereoselective (High dr and ee) Chiral imidazolidines rsc.org
Carboamination Pd-catalyst, N-allylureas Stereoselective (Good diastereoselectivity) 4,5-Disubstituted imidazolidin-2-ones nih.gov
One-Pot Cyclization p-Toluenesulfonic acid (PTSA) Stereoselective (cis, >99% de, ee) Highly functionalized imidazolidines preprints.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Imidazolidine-2-sulfonic Acid

NMR spectroscopy is a powerful tool for delineating the structural framework of this compound by mapping the magnetic environments of its constituent protons and carbon atoms.

Proton (¹H) NMR Analysis for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. hw.ac.uk The imidazolidine (B613845) ring protons typically appear as multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by the neighboring nitrogen atoms and the sulfonic acid group.

In a typical ¹H NMR spectrum, the methylene (B1212753) (CH₂) protons of the imidazolidine ring are expected to show distinct signals. The protons at the C4 and C5 positions would likely appear as complex multiplets due to coupling with each other and with the adjacent NH protons. The exact chemical shifts and coupling patterns can vary depending on the solvent and the conformational dynamics of the five-membered ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The C2 carbon, being bonded to two nitrogen atoms and the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded and appear at a lower field (higher ppm value) compared to the other ring carbons. The C4 and C5 carbons, being saturated and adjacent to nitrogen atoms, would resonate at a higher field (lower ppm values).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No. Peak Center (ppm)
C2 Data not available
C4 Data not available
C5 Data not available

Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the complex NMR signals of this compound. libretexts.org

COSY spectra reveal proton-proton coupling interactions, allowing for the tracing of the connectivity between adjacent protons within the imidazolidine ring. libretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. nih.gov This technique is particularly useful for assigning the signals of the C4/H4 and C5/H5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation) spectra can establish longer-range correlations (over two or three bonds), which would be crucial in confirming the attachment of the sulfonic acid group to the C2 position of the imidazolidine ring.

These 2D NMR methods, by providing a more detailed picture of the molecular structure, help to overcome the limitations of 1D NMR, especially in cases of signal overlap or complex coupling patterns. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of the molecular bonds within this compound, offering a characteristic fingerprint of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the molecule's bonds.

Key expected vibrational bands for this compound would include:

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine groups in the imidazolidine ring.

C-H stretching: Absorptions around 2850-3000 cm⁻¹ from the methylene groups of the ring.

S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

S-O stretching: Bands in the 1000-1100 cm⁻¹ region.

C-N stretching: Vibrations in the fingerprint region, typically between 1000-1250 cm⁻¹.

The presence and specific positions of these bands in an FT-IR spectrum provide strong evidence for the structure of this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200-3400
C-H (alkane) Stretching 2850-3000
S=O Asymmetric Stretching 1300-1350
S=O Symmetric Stretching 1120-1160
C-N Stretching 1000-1250
S-O Stretching 1000-1100

(Note: These are general ranges and can be influenced by the specific molecular environment and sample state.)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the S=O bonds, which often produce strong Raman signals. The C-C and C-N backbone vibrations of the imidazolidine ring would also be detectable. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural identification.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is a characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems. rsc.org

For this compound, the core imidazolidine ring is saturated, meaning it lacks the conjugated pi (π) systems that typically give rise to strong absorptions in the 200-800 nm range. Therefore, intense absorption bands in the visible region are not expected. The primary chromophores within the molecule are the nitrogen atoms of the ring and the oxygen and sulfur atoms of the sulfonic acid group, which contain non-bonding electrons (n-electrons).

The electronic transitions expected for this compound are primarily of the n→σ* (n to sigma star) and n→π* (n to pi star) types. These transitions involve the excitation of non-bonding electrons to anti-bonding sigma or pi orbitals. Typically, n→σ* transitions require higher energy (shorter wavelengths, often below 200 nm) and are associated with saturated systems containing heteroatoms. The n→π* transitions, associated with the S=O bonds in the sulfonic acid group, would occur at longer wavelengths. While direct spectroscopic data for this compound is not extensively published, analysis of related imidazole (B134444) derivatives often shows UV absorption maxima in the lower UV range, typically between 210-220 nm.

Functional GroupExpected Electronic TransitionApproximate Wavelength (λmax) Region
Amine (N-H) in ringn→σ~190-210 nm
Sulfonic Acid (S=O)n→π~210-230 nm

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

For this compound, single-crystal XRD analysis would be the definitive method to confirm its molecular structure, tautomeric form, and stereochemistry. The analysis of related heterocyclic compounds, such as imidazolidine derivatives, frequently employs XRD to unambiguously establish their structure. researchgate.netrsc.org

Representative XRD Peak Positions for a Related Imidazolium-Sulfonic Acid Compound researchgate.net
Peak NumberDiffraction Angle (2θ)
19.6°
212.1°
319.5°
420.2°
522.8°
681.7°

The data from an XRD analysis of this compound would allow for the precise measurement of the C-N, C-S, S-O, and C-C bond lengths and the bond angles within the five-membered ring, providing invaluable insight into its solid-state conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to obtain structural information through the analysis of fragmentation patterns. savemyexams.com The molecular formula for the related 1H-Imidazole-2-sulfonic acid is C₃H₄N₂O₃S, giving it a monoisotopic mass of approximately 147.994 Da. nih.gov

Upon ionization in a mass spectrometer, using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI), this compound would form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of imidazolidines is known to be highly dependent on the nature and position of substituents on the ring. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the sulfonic acid moiety or parts thereof, and the cleavage of the imidazolidine ring itself.

Potential Fragmentation Pathways:

Loss of Sulfonyl Group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da) or a hydrosulfonyl radical (•HSO₃, 81 Da).

Ring Cleavage: The imidazolidine ring can fragment in various ways, often breaking across the C-C or C-N bonds, leading to smaller amine or ethylene-containing fragments.

Loss of Water: In some ionization modes, the loss of a water molecule (H₂O, 18 Da) from the molecular ion may be observed. savemyexams.com

Predicted Mass Spectrometry Fragments for this compound (Molecular Mass ≈ 148.14 Da)
Fragment IonProposed Structure/Neutral LossPredicted m/z
[C₃H₆N₂O₃S]⁺•Molecular Ion (M⁺•)~148
[C₃H₆N₂]⁺•Loss of SO₃~68
[C₃H₅N₂]⁺Loss of HSO₃•~67
[SO₃H]⁺Sulfonic acid cation~81
[C₂H₅N]⁺•Ring fragmentation product~43

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments, thereby validating the molecular structure. nih.gov

Reactivity Profiles and Mechanistic Pathways of Imidazolidine 2 Sulfonic Acid

Acid-Base Properties and Proton Transfer Mechanisms

Imidazolidine-2-sulfonic acid possesses both acidic and basic centers, leading to complex acid-base properties. The sulfonic acid group (-SO₃H) is a strong acidic functional group, while the nitrogen atoms of the imidazolidine (B613845) ring are basic.

The acidity of the sulfonic acid group is comparable to that of sulfuric acid. Sulfamic acid (H₃NSO₃), a related acyclic analogue, is a moderately strong acid with a pKa of approximately 1.0. chemicalbook.comresearchgate.netresearchgate.net The sulfonic acid group in this compound is therefore expected to be highly dissociated in aqueous solution.

The nitrogen atoms in the imidazolidine ring, on the other hand, are basic. The predicted pKa of unsubstituted imidazolidine is around 10.33. guidechem.com However, the presence of the strongly electron-withdrawing sulfonic acid group at the 2-position significantly reduces the basicity of the ring nitrogens.

Due to the presence of both a strong acid and a basic ring system, this compound can exist as a zwitterion in the solid state and in polar solvents, with the sulfonic acid protonating one of the ring nitrogens. chemicalbook.com

Proton transfer mechanisms involving this compound are crucial in its catalytic activity. In reactions where it acts as a Brønsted acid catalyst, the proton from the sulfonic acid group is transferred to the substrate. The basic nitrogen atoms of the imidazolidine ring can also participate in proton transfer, potentially acting as proton shuttles in certain reaction mechanisms.

The table below summarizes the expected acid-base properties of this compound based on related compounds.

Functional GroupPropertyEstimated pKaReference Compound
Sulfonic Acid (-SO₃H)Acidic~1.0Sulfamic Acid chemicalbook.comresearchgate.netresearchgate.net
Imidazolidine Nitrogens (-NH-)Basic< 10.33Imidazolidine guidechem.com

Electrophilic and Nucleophilic Reactivity of the Imidazolidine Ring

The reactivity of the imidazolidine ring in this compound is significantly influenced by the presence of the sulfonic acid group.

Nucleophilic Reactivity: The nitrogen atoms of a simple imidazolidine ring are nucleophilic. However, the strong electron-withdrawing effect of the sulfonic acid group at the C2 position in this compound substantially reduces the electron density on the nitrogen atoms, thereby diminishing their nucleophilicity. N-sulfonylation of imidazolidines is a known strategy to decrease the nucleophilicity of the ring nitrogens.

Electrophilic Reactivity: The C2 carbon of the imidazolidine ring is attached to two nitrogen atoms and a sulfur atom of the sulfonic acid group, making it an electrophilic center. Nucleophilic attack at this position can lead to ring-opening reactions. Furthermore, the other carbon atoms in the ring (C4 and C5) can also exhibit electrophilic character, particularly if substituted with electron-withdrawing groups. Electrophilic substitution reactions on the imidazolidine ring itself are not common, as the ring is electron-rich and tends to react with electrophiles at the nitrogen atoms. However, the reduced basicity of the nitrogens in this compound might allow for electrophilic attack on the ring under certain conditions, although this is not a well-documented reaction pathway.

Reaction Mechanisms Involving the Sulfonic Acid Group

The sulfonic acid group of this compound is the primary site of its catalytic activity in many reactions, functioning as a Brønsted acid.

Sulfonic acids are effective catalysts for the dehydration of alcohols to form alkenes. libretexts.orgchemguide.co.uk The mechanism of acid-catalyzed alcohol dehydration typically proceeds through the following steps:

Protonation of the alcohol: The acidic proton from the sulfonic acid group of this compound protonates the hydroxyl group of the alcohol, forming a good leaving group (water). byjus.com

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a carbocation intermediate. The stability of the carbocation influences the reaction rate, with tertiary alcohols reacting faster than secondary, which are faster than primary alcohols. libretexts.org

Deprotonation: A base (which can be the sulfonate conjugate base or another alcohol molecule) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. chemguide.co.uk

For primary alcohols, the reaction may proceed through an E2 mechanism where the protonation of the alcohol is followed by a concerted deprotonation and loss of water. youtube.com

Sulfonic acids also catalyze a variety of condensation reactions, such as the aldol (B89426) condensation. wikipedia.orgbyjus.com In an acid-catalyzed aldol condensation, the sulfonic acid group of this compound plays a key role in the following steps:

Enol formation: The acid catalyst protonates the carbonyl oxygen of an aldehyde or ketone, which then tautomerizes to its enol form. byjus.com

Nucleophilic attack: The enol, acting as a nucleophile, attacks the protonated carbonyl group of a second molecule of the aldehyde or ketone. libretexts.org

Formation of the aldol adduct: A β-hydroxy carbonyl compound (the aldol adduct) is formed after deprotonation.

Dehydration: Under the reaction conditions, the aldol adduct can undergo acid-catalyzed dehydration to form an α,β-unsaturated carbonyl compound. libretexts.org

Tautomerism and Isomerism in this compound Systems

This compound can exhibit both tautomerism and stereoisomerism.

Tautomerism: Due to the presence of both an acidic sulfonic acid group and basic nitrogen atoms, this compound can exist in a zwitterionic tautomeric form. In this form, the proton from the sulfonic acid group is transferred to one of the nitrogen atoms of the imidazolidine ring, resulting in a molecule with both a negative (sulfonate) and a positive (imidazolinium) charge. rsc.org The equilibrium between the neutral and zwitterionic forms depends on the solvent and the physical state.

Isomerism: The imidazolidine ring is not planar and can exist in different conformations. For substituted imidazolidines, this can lead to the existence of stereoisomers. If the imidazolidine ring is substituted at the C4 or C5 positions, cis/trans isomerism is possible. Furthermore, if any of the carbon atoms in the ring are chiral centers, enantiomers and diastereomers can exist. The specific stereochemistry of substituted imidazolidines can often be controlled during their synthesis.

Ring-Opening and Ring-Closing Reactions of the Imidazolidine Core

The imidazolidine ring can undergo both ring-opening and ring-closing reactions, which are fundamental to its synthesis and reactivity.

Ring-Closing Reactions: The most common method for the synthesis of the imidazolidine ring is the condensation reaction between a 1,2-diamine (such as ethylenediamine) and an aldehyde or ketone. nih.govwikipedia.org The synthesis of this compound would likely involve a variation of this approach, potentially using a precursor that already contains the sulfonic acid group or by sulfonation of a pre-formed imidazolidine. The general mechanism for imidazolidine formation involves the initial formation of a di-imine or an amino-alcohol intermediate, followed by intramolecular cyclization. nih.govchemicalbook.com

Ring-Opening Reactions: The imidazolidine ring can be cleaved under certain conditions. Acid-catalyzed hydrolysis of imidazolidines regenerates the constituent diamine and aldehyde or ketone. wikipedia.org The presence of the N-sulfonyl group can influence the stability of the ring. For instance, N-sulfonylated imidazolidines can undergo ring-opening upon reaction with nucleophiles. The mechanism of such a ring-opening would likely involve nucleophilic attack at the electrophilic C2 carbon, leading to the cleavage of a C-N bond. The stability of the resulting anion would be influenced by the nature of the substituent on the nitrogen.

Computational Chemistry and Theoretical Investigations of Imidazolidine 2 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure and properties of molecules. In studies of related heterocyclic compounds, functionals like B3LYP and PBE1PBE, combined with basis sets such as 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p), have been widely used to achieve reliable predictions of molecular geometries, energies, and other properties. researchgate.netnih.govnih.govscirp.org These methods would be appropriate for modeling Imidazolidine-2-sulfonic acid to elucidate its fundamental chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the saturated imidazolidine (B613845) ring, with its sp3-hybridized carbons, provides a non-aromatic core. The two nitrogen atoms, particularly their lone pairs, are expected to be significant contributors to the HOMO. The strongly electron-withdrawing sulfonic acid group (-SO3H) attached to the C2 position would stabilize the electronic system, likely lowering the energy of both the HOMO and LUMO orbitals compared to unsubstituted imidazolidine.

Theoretical calculations on related imidazole (B134444) derivatives demonstrate these electronic trends. The transition from a saturated ring (imidazolidine) to an unsaturated one (imidazole) significantly alters the electronic properties.

Table 1: Calculated DFT Data for Related Imidazole Compounds

Compound Method EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
Imidazole DFT/B3LYP -6.2967 1.8096 4.4871 irjweb.com
2-Methylimidazole B3LYP/6-311G(d,p) -6.19 -0.65 5.54 researchgate.net
Benzimidazole B3LYP/6-311G(d,p) -6.37 -1.17 5.20 researchgate.net
4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid B3LYP/6-311++g(d,p) -6.53 -2.61 3.92 asianpubs.org

This interactive table showcases DFT data for compounds structurally related to this compound. Note that values can vary based on the specific DFT functional and basis set used.

The data shows that adding a benzenesulfonic acid group to an imidazole core significantly lowers both HOMO and LUMO energies and reduces the energy gap, indicating increased reactivity. asianpubs.org For this compound, the saturated ring would likely result in a larger HOMO-LUMO gap compared to its aromatic imidazole counterpart, suggesting greater kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface plots color-coded values of electrostatic potential onto a constant electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map is predicted to show:

Most Negative Regions: The highest electron density will be concentrated around the oxygen atoms of the sulfonic acid group due to their high electronegativity and lone pairs. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding as an acceptor. The nitrogen atoms of the imidazolidine ring would also exhibit negative potential, though likely less intense than the sulfonate oxygens. scirp.orgcore.ac.uk

Most Positive Regions: The highest positive potential (most electron-deficient area) will be located on the acidic proton of the sulfonic acid group (-SO3H ), making it the most probable site for deprotonation. The protons on the ring's nitrogen atoms (N-H ) would also show a significant positive potential, making them potential hydrogen bond donors. uni-muenchen.deresearchgate.net

Studies on related molecules like 2-phenyl-2-imidazoline (B1199978) and imidazole-2-carboxaldehyde confirm that electronegative atoms (N, O) create negative potential regions, guiding intermolecular interactions. scirp.orgresearchgate.net

DFT calculations are routinely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting 1H and 13C NMR chemical shifts. nih.govrsc.org While calculated absolute shielding values often deviate from experimental results, excellent correlation is achieved by applying a linear scaling factor or by calculating shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). rsc.orgmdpi.com For this compound, specific chemical shifts can be predicted:

13C NMR: The C2 carbon, bonded to a nitrogen and the electron-withdrawing sulfonic acid group, is expected to have the largest chemical shift (be the most downfield). The C4 and C5 carbons of the ethylenediamine (B42938) backbone would appear at a much higher field.

1H NMR: Protons attached to the ring carbons (C4, C5) would appear as a complex multiplet. The chemical shifts of the N-H protons and the sulfonic acid proton would be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. Harmonic frequency calculations often overestimate experimental frequencies by a small margin, a discrepancy that is corrected by applying uniform or mode-specific scaling factors. scirp.org For this compound, characteristic vibrational modes would include:

N-H stretching vibrations (around 3300-3500 cm-1).

S=O asymmetric and symmetric stretching vibrations of the sulfonic acid group (typically in the 1350-1400 cm-1 and 1150-1200 cm-1 regions, respectively).

S-O stretching (around 800-900 cm-1).

C-H stretching and bending modes from the saturated ring.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. rasayanjournal.co.in These descriptors are calculated from the energies of the frontier molecular orbitals (EHOMO and ELUMO). researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

Table 2: Predicted Quantum Chemical Descriptors for Related Imidazole Derivatives

Compound Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV) Source
Imidazole 2.2436 2.2436 1.1218 irjweb.com
2-Methylimidazole 3.42 2.77 2.11 researchgate.net
Benzimidazole 3.77 2.60 2.74 researchgate.net
p-aminophenyl tetrathiafulvalenes (avg) 3.2-3.5 1.1-1.2 4.3-5.2 rasayanjournal.co.in

This interactive table presents calculated reactivity descriptors for various related compounds. Higher hardness indicates lower reactivity, while a higher electrophilicity index suggests a stronger electrophile.

For this compound, the presence of the sulfonic acid group is expected to result in a relatively high electrophilicity index, signifying its capacity to act as an electron acceptor in chemical reactions. researchgate.netwiley.com

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and intermolecular interactions. researchgate.net An MD simulation of this compound, particularly in an aqueous environment, would be crucial for understanding its behavior in biological or industrial systems.

Key insights from such a simulation would include:

Solvation Structure: The simulation would reveal how water molecules arrange around the solute. It is expected that water molecules will form strong hydrogen bonds with the oxygen atoms of the sulfonate group and the N-H groups of the imidazolidine ring. mdpi.comaip.org Studies on other sulfonated molecules in water confirm that sulfonic acid groups are strongly solvated, influencing the local water structure. researchgate.netscispace.com

Hydrogen Bonding Network: MD can quantify the lifetime and geometry of hydrogen bonds between the molecule and surrounding water, as well as potential intermolecular hydrogen bonds between two this compound molecules. The sulfonic acid group can act as both a hydrogen bond donor (O-H) and acceptor (S=O).

Conformational Dynamics: The five-membered imidazolidine ring is not planar and can adopt various puckered conformations (e.g., envelope or twist). MD simulations can map the conformational landscape and the energy barriers between different conformers.

Diffusion Coefficient: The simulation can calculate the self-diffusion coefficient of the molecule in solution, which is a measure of its mobility and is relevant to its transport properties.

Simulations of related imidazoline (B1206853) derivatives and sulfonated polymers have shown that the functional groups dictate the interaction with the solvent and surfaces, with polar groups like sulfonate and amine functionalities anchoring the molecule in polar environments. mdpi.comajol.info

In Silico Modeling for Reaction Pathway and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). masterorganicchemistry.com A transition state is the highest energy point along the lowest energy path of a reaction, and the energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.

For this compound, this modeling could be applied to:

Synthesis Pathway: The synthesis of imidazolidines often involves the condensation of a 1,2-diamine with an aldehyde or ketone. mdpi.com The synthesis of the sulfonic acid derivative could involve the reaction of 2-chloroimidazolidine with a sulfite (B76179) source or the direct sulfonation of an imidazolidine precursor. DFT calculations could model these pathways, compare the activation energies of different proposed routes, and identify the most plausible mechanism. For example, studies on the sulfonation of amines and aromatic compounds have used DFT to characterize the transition states, which often involve the attacking electrophile (e.g., SO3) and a proton shuttle molecule. researchgate.netgeeksforgeeks.org

Reactivity and Degradation: The mechanisms of reactions involving this compound, such as its deprotonation, hydrolysis, or oxidation, could be investigated. Calculations would reveal the transition state structures and energy barriers, providing a detailed atomistic picture of the chemical transformation. researchgate.netacs.org

For instance, a DFT study on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea (B33335) identified the intermediates and transition states for the cyclization and ammonia (B1221849) elimination steps, providing a complete energy profile for the reaction. researchgate.net A similar approach would provide invaluable insights into the synthesis and reactivity of this compound.

Catalytic Applications of Imidazolidine 2 Sulfonic Acid and Its Functionalized Analogues

Promotion of Specific Organic Transformations

Cyclization and Annulation Reactions

While direct studies detailing the application of imidazolidine-2-sulfonic acid as a catalyst in cyclization and annulation reactions are not extensively documented in publicly available research, the principles of Brønsted acid catalysis strongly suggest its potential utility in such transformations. Acid catalysts are frequently employed to activate substrates and facilitate the formation of cyclic structures.

For instance, the synthesis of related heterocyclic compounds, such as imidazolidin-2-ones, often involves acid-catalyzed intramolecular cyclization of urea (B33335) derivatives. In these reactions, a proton source is required to activate a carbonyl group or facilitate the elimination of a leaving group, thereby promoting ring closure. Although specific examples using this compound are not readily found, its inherent acidity would theoretically enable it to perform this catalytic role.

Similarly, in the realm of annulation reactions, which involve the formation of a new ring onto an existing one, acid catalysis can be crucial. For example, [3+2] annulation reactions to form polycyclic imidazolidines have been developed, often utilizing a catalyst to control the stereoselectivity and efficiency of the reaction.

The synthesis of functionalized imidazolidine-2-thiones, which are structurally analogous to the sulfonic acid derivative, has been achieved through domino reactions that involve an intramolecular aza-acetalization step. rsc.org This type of cyclization highlights the general reactivity of the imidazolidine (B613845) scaffold in forming cyclic products.

Given the well-established role of sulfonic acids in catalyzing a wide array of organic transformations, it is plausible that this compound and its functionalized analogues could serve as effective catalysts for various cyclization and annulation reactions, offering a potentially recyclable and solid acid catalyst option for the synthesis of complex heterocyclic molecules. Further research in this area would be necessary to fully elucidate its catalytic efficacy and substrate scope.

Sulfonation and Sulfonyl Transfer Reactions

The application of this compound in sulfonation and sulfonyl transfer reactions is an area with significant potential, though specific examples in the literature are limited. However, the catalytic activity of closely related sulfonic acid-functionalized imidazolium (B1220033) salts provides strong evidence for the probable utility of this compound in these transformations.

Sulfonation Reactions:

Aromatic sulfonation is a key industrial process, and the development of efficient and reusable catalysts is of great interest. The Brønsted acidic ionic liquid 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) has been successfully employed for the sulfonation of aromatic compounds. rsc.org This catalyst enables the in situ generation of sulfuric acid under mild, aqueous conditions, leading to high yields of sulfonated aromatic products. rsc.org Given the structural similarity between imidazolium and imidazolidinium cations, it is highly probable that this compound would exhibit similar catalytic activity in promoting the electrophilic aromatic substitution required for sulfonation.

The proposed mechanism would involve the protonation of sulfur trioxide (the sulfonating agent) by the sulfonic acid group of the catalyst, generating a highly electrophilic species that is then attacked by the aromatic ring. The catalyst's role is to enhance the electrophilicity of the sulfonating agent, thereby facilitating the reaction under milder conditions than traditional methods.

Sulfonyl Transfer Reactions:

While direct catalytic applications of this compound in sulfonyl transfer reactions are not well-documented, the synthesis and reactivity of related sulfonyl-imidazolone derivatives suggest potential pathways. nih.gov Sulfonyl transfer reactions are crucial for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in pharmaceuticals and agrochemicals.

The general mechanism for a catalyzed sulfonyl transfer reaction would likely involve the activation of a sulfonyl donor by the acidic proton of the this compound. This activation would make the sulfonyl group more susceptible to nucleophilic attack by an acceptor molecule, such as an amine or an alcohol, leading to the formation of the corresponding sulfonamide or sulfonate ester. The development of photocatalytic systems for fluorosulfonylation using imidazolium-based reagents further highlights the potential for these heterocyclic structures to participate in and facilitate reactions involving sulfonyl groups. nih.gov

Further research is warranted to explore the full potential of this compound and its derivatives as catalysts for both sulfonation and sulfonyl transfer reactions, focusing on catalyst efficiency, recyclability, and substrate scope.

Imidazolidine-Sulfonic Acid Based Ionic Liquids as Dual Solvent-Catalysts

Imidazolidine-sulfonic acid-based ionic liquids represent a promising class of compounds that can function as both the solvent and the catalyst in a chemical reaction. This dual-role capability is a significant advantage in the context of green chemistry, as it can simplify reaction setups, reduce waste, and facilitate product separation. researchgate.netnih.gov These ionic liquids are a type of Brønsted acidic ionic liquid (BAIL), characterized by the presence of a sulfonic acid group tethered to the imidazolidine cation. researchgate.net

The catalytic activity of these ionic liquids stems from the Brønsted acidity of the sulfonic acid moiety (-SO₃H). This acidic proton can participate in a wide range of acid-catalyzed reactions, such as esterification, hydrolysis, and condensation reactions. researchgate.net The ionic nature of these compounds provides a polar reaction medium that can enhance the solubility of polar reactants and intermediates, potentially leading to increased reaction rates.

The synthesis of these dual solvent-catalysts typically involves the reaction of an imidazolidine derivative with a sulfonating agent. For example, the reaction of N-butylimidazole with cyclic sultones, followed by treatment with a strong acid like trifluoromethanesulfonic acid, yields an ionic liquid with a tethered alkane sulfonic acid group. nih.gov The properties of the resulting ionic liquid, such as its acidity, viscosity, and solubility, can be tuned by modifying the structure of the imidazolidine core and the nature of the anion.

One of the key advantages of using imidazolidine-sulfonic acid-based ionic liquids is the ease of separation of the catalyst from the reaction products. Due to their negligible vapor pressure, these ionic liquids are non-volatile, allowing for the removal of volatile products by distillation. researchgate.net Furthermore, if the products are non-polar, they can often be separated from the polar ionic liquid phase by simple decantation. This facilitates the recovery and reuse of the expensive ionic liquid catalyst.

The table below summarizes the characteristics of some representative Brønsted acidic ionic liquids and their applications, which can be considered analogous to the expected behavior of imidazolidine-sulfonic acid-based systems.

Ionic Liquid CatalystReactantsProductYield (%)Reusability (cycles)Reference
[NMP][CH₃SO₃]Free fatty acids and alcoholsBiodiesel93.6-95.38 rsc.org
[C₃SO₃Hmim]HSO₄Benzoic acid and ethanolEthyl benzoate97Recyclable rsc.org
[CPL][2MSA]Cyclohexanone oximeCaprolactam95 (selectivity)10

Regeneration and Reusability of this compound Catalysts

A significant advantage of heterogeneous and many homogeneous catalysts, including those based on this compound, is their potential for regeneration and reuse. This characteristic is crucial for developing sustainable and economically viable chemical processes. The ability to recycle the catalyst reduces waste, lowers operational costs, and minimizes the environmental impact of a chemical transformation.

The reusability of this compound catalysts is intrinsically linked to their physical and chemical properties. When functionalized onto a solid support, such as silica (B1680970) or a polymer resin, the catalyst can be easily separated from the reaction mixture by filtration. This simple work-up procedure allows for the recovery of the catalyst, which can then be washed, dried, and reused in subsequent reaction cycles. The robustness of the covalent linkage between the this compound moiety and the solid support is critical for preventing leaching of the active catalytic sites into the reaction medium, which would otherwise lead to a decrease in catalytic activity over time.

For imidazolidine-sulfonic acid-based ionic liquids, their low volatility and potential immiscibility with organic products allow for straightforward separation by decantation or extraction. researchgate.net The recovered ionic liquid can often be reused directly after removal of any dissolved byproducts or water. In some cases, a simple regeneration step, such as washing with a suitable solvent or drying under vacuum, may be necessary to restore the catalyst's initial activity. For instance, Brønsted acidic ionic liquids used in biodiesel synthesis have been successfully reused multiple times after the removal of water produced during the esterification reaction. rsc.org

The table below presents data on the reusability of various sulfonic acid-functionalized catalysts, including those with imidazole (B134444) or imidazolium cores, which serve as good models for the expected performance of this compound catalysts.

CatalystReactionSolventReusability (Number of Cycles)Final Yield/Activity
Imidazolium ionic liquid-supported sulfonic acidEsterificationNot specifiedMultipleHigh yield maintained
Brønsted acidic ionic liquid [NMP][CH₃SO₃]Biodiesel synthesisSolvent-free8Yields between 93.6% and 95.3%
[CPL][2MSA]Beckmann rearrangementNot specified1095% selectivity maintained
Supported Brønsted acidic ionic liquidsVarious organic reactionsVariousHighGood recyclability reported
BAILsCarbonylation of formaldehyde (B43269)Not specified8No significant decrease in activity

The regeneration process for a deactivated this compound catalyst would depend on the cause of deactivation. If the active sites are blocked by adsorbed species, a simple washing or solvent extraction might be sufficient. In cases of more severe deactivation, a chemical treatment might be required to restore the sulfonic acid groups. The thermal stability of the catalyst is also a key factor in its reusability, as many catalytic reactions are carried out at elevated temperatures. Brønsted acidic ionic liquids have been shown to possess good thermal stability, which contributes to their longevity as catalysts. nih.gov

Imidazolidine 2 Sulfonic Acid As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

There is limited to no specific information in peer-reviewed literature detailing the use of imidazolidine-2-sulfonic acid as a direct precursor for constructing complex heterocyclic systems. Synthetic strategies for imidazolidine-containing structures often employ more reactive or readily available precursors. For instance, the condensation of N,N'-disubstituted ethylenediamines with aldehydes is a long-established method for forming the imidazolidine (B613845) ring. nih.gov Other approaches involve the use of acid catalysts, such as p-toluenesulfonic acid, to facilitate the cyclization, rather than using a sulfonic acid-functionalized imidazolidine itself as the starting material. preprints.org

Research into related sulfur-containing imidazolidine derivatives, such as imidazolidine-2-thione, is far more common. These thiones are known to be versatile intermediates. For example, reports describe the unexpected formation of related compounds during attempts to prepare sulfonic acid derivatives from imidazolidine-2-thione, suggesting the thione is the more common and stable starting point for derivatization.

Utilization in Supramolecular Chemistry and Materials Science

The fields of supramolecular chemistry and materials science frequently utilize molecules with specific functional groups capable of forming non-covalent interactions like hydrogen bonding. yu.edu.jo Sulfonic acid groups, in general, are known to be valuable in these fields for their acidic nature and ability to participate in hydrogen bonding and electrostatic interactions. mdpi.com For instance, magnetic solid sulfonic acids have been employed in catalysis, and sulfonated polymers are explored for various biomaterial applications. mdpi.comrsc.org

Despite the potential utility of its functional groups, there is no specific, documented research demonstrating the application of this compound in designing supramolecular assemblies or advanced materials. The imidazole (B134444) ring itself is of great interest in materials science, but typically in the form of imidazolium (B1220033) salts for ionic liquids or as part of larger polymer structures. researchgate.net The specific combination of an imidazolidine ring with a 2-sulfonic acid group has not been explored in this context according to available literature.

Structure Activity Relationship Studies in Chemical Function

Influence of Imidazolidine (B613845) Core Modifications on Reactivity and Catalysis

The imidazolidine ring is not merely a scaffold but an active participant in the molecule's chemical behavior. Modifications to this core, such as the introduction of substituents on its nitrogen or carbon atoms, can profoundly alter the compound's reactivity and catalytic prowess.

Computational and experimental studies on related heterocyclic systems, such as imidazoline-2-chalcogenones, reveal that the nature of the core structure significantly impacts the molecule's electronic properties and donor strength. nih.gov For instance, the presence of two nitrogen atoms within the five-membered ring makes it a stronger electron donor compared to rings with only one nitrogen atom. nih.gov Altering the substituents on these nitrogen atoms (e.g., from hydrogen to alkyl or aryl groups) modifies the electron density across the ring system.

These modifications have a direct effect on the catalytic activity by:

Modulating Acidity: Electron-donating groups (like alkyls) on the nitrogen atoms would increase the electron density on the ring, potentially decreasing the Brønsted acidity of the sulfonic acid moiety. Conversely, electron-withdrawing groups would enhance its acidity, which can be beneficial for acid-catalyzed reactions.

Steric Hindrance: Bulky substituents on the imidazolidine core can create steric hindrance around the sulfonic acid's active site. This can influence substrate selectivity, favoring smaller molecules that can access the catalytic center, or it could impede the reaction altogether if the active site becomes blocked.

Table 1: Predicted Effects of Imidazolidine Core Modifications on Catalytic Activity

Modification to Imidazolidine Core Predicted Effect on Acidity of -SO₃H Predicted Effect on Reactivity/Catalysis Rationale
N-alkylation (e.g., N,N'-dimethyl) Decrease Potentially lower catalytic rate in acid-catalyzed reactions Alkyl groups are electron-donating, reducing the inductive pull on the S-O bonds.
N-arylation (e.g., N,N'-diphenyl) Increase Potentially higher catalytic rate; may introduce π-stacking interactions Phenyl groups are electron-withdrawing, increasing Brønsted acidity. Steric bulk may alter substrate scope.

Impact of Sulfonic Acid Moiety Position and Substitution on Catalytic Efficiency

The sulfonic acid (-SO₃H) group is the primary source of Brønsted acidity and the principal driver of the catalytic activity of imidazolidine-2-sulfonic acid in many reactions. urjc.es Research on various solid acid catalysts, such as sulfonic acid-functionalized mesoporous materials, has established that the efficiency of the sulfonic acid group is highly dependent on its local environment, accessibility, and the nature of its linkage to the support structure. urjc.esuq.edu.au

For this compound, the direct attachment of the -SO₃H group to the C2 carbon, which is positioned between two nitrogen atoms, is a critical structural feature. Moving this group to a different position, such as C4 or to a substituent on one of the nitrogen atoms, would drastically alter its properties.

Key factors influencing catalytic efficiency related to the sulfonic acid group include:

Position: The placement at C2 subjects the sulfonic acid to the strong inductive and mesomeric effects of the adjacent nitrogen atoms, defining its pKa value.

Linker Group: In related supported catalysts, the linker between the functional group and the core (e.g., a propyl versus a phenyl group) can alter properties like hydrophobicity. uq.edu.au An increase in hydrophobicity can improve mass transfer for nonpolar reactants and reduce deactivation by water. uq.edu.au

Acid Site Density and Accessibility: The catalytic performance is directly tied to the availability of the sulfonic acid groups to the reactants. urjc.esmdpi.com Any structural feature that buries the acid site within the molecule's conformation will reduce its efficiency.

Table 2: Influence of Linker on Properties of Supported Sulfonic Acid Catalysts

Linker Type Key Property Change Impact on Catalytic Performance Source
Propylsulfonic acid Higher hydrophilicity Prone to deactivation by water in certain reactions. uq.edu.au
Phenylsulfonic acid Higher hydrophobicity, greater stability Improved catalyst stability and better mass transfer for hydrophobic substrates. uq.edu.aumdpi.com

Correlation of Electronic Properties with Catalytic Performance

The catalytic performance of an acid catalyst is fundamentally governed by its electronic structure. The ability of this compound to donate a proton (Brønsted acidity) is a direct consequence of the electronic environment of the -SO₃H group, which is heavily influenced by the entire molecule. nih.gov

The correlation between electronic properties and catalytic activity can be understood through several concepts:

Inductive and Resonance Effects: The two nitrogen atoms adjacent to the C2 carbon exert a strong electron-withdrawing inductive effect, which stabilizes the resulting sulfonate anion after proton donation, thereby increasing the acidity.

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. researchgate.net A large HOMO-LUMO gap generally implies higher stability and lower reactivity. In catalysis, the specific energies of these orbitals determine the compound's ability to interact with the orbitals of the substrate molecules.

Electrostatic Potential: Computational studies on related molecules, such as imidazoline (B1206853) derivatives, use electrostatic potential maps to visualize electron-rich and electron-poor regions. researchgate.net In this compound, the most positive potential would be concentrated around the acidic proton of the -SO₃H group, marking it as the site for electrophilic attack and catalysis.

Studies on supported sulfonic acid catalysts have shown a direct link between the strength of the acid sites and the reaction outcomes. For example, in the conversion of fructose, the catalyst's structure and acid site density are systematically varied to correlate them with reactivity. acs.org Similarly, for this compound, modifications that enhance the partial positive charge on the acidic proton would be expected to boost its catalytic performance in acid-mediated transformations.

Table 3: Correlation of Electronic Parameters with Catalytic Activity

Electronic Property Method of Analysis Correlation with Catalytic Performance
Acidity (pKa) Potentiometric titration, computational calculation Lower pKa (stronger acid) generally leads to higher reaction rates for acid-catalyzed processes. mdpi.com
HOMO-LUMO Energy Gap Quantum Chemical Calculations (e.g., DFT) The energy gap can be related to the chemical stability and reactivity of the catalyst. researchgate.net
Partial Atomic Charges Natural Bond Orbital (NBO) Analysis A higher positive charge on the acidic proton indicates stronger acidity and enhanced catalytic potential.

Conformational Analysis and its Effect on Chemical Behavior

The non-planar nature of the five-membered imidazolidine ring means it can adopt several different conformations, such as "envelope" or "twist" forms. Conformational analysis, the study of these different spatial arrangements, is crucial because the specific 3D shape of the molecule can significantly impact its chemical behavior. numberanalytics.com

The preferred conformation of this compound will be determined by a balance of several factors:

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.

Steric Strain: Repulsive interactions between bulky groups.

Intramolecular Interactions: Attractive or repulsive forces between non-bonded atoms, such as hydrogen bonds or electrostatic interactions.

In related fluorinated compounds, a phenomenon known as the gauche effect is observed, where the preferred conformation is one in which electronegative atoms are positioned gauche (at a 60° dihedral angle) to each other, often due to favorable electrostatic or hyperconjugative interactions. nih.gov A similar effect could be anticipated in this compound, where electrostatic interactions between the highly polar sulfonic acid group and the nitrogen lone pairs could stabilize certain conformations.

The conformation directly affects chemical behavior by:

Controlling Steric Accessibility: The spatial orientation of the sulfonic acid group determines how easily reactant molecules can approach it. An "axial-like" orientation might make the catalytic site more exposed than an "equatorial-like" one, depending on the specific ring pucker. numberanalytics.com

Influencing Intramolecular Catalysis: In certain reactions, a specific conformation might bring the sulfonic acid group into close proximity with another part of the molecule or a bound substrate, facilitating an intramolecular reaction pathway.

Table 4: Potential Conformations of the Imidazolidine Ring and Their Chemical Implications

Conformation Type Description Potential Effect on -SO₃H Group Implication for Chemical Behavior
Envelope One atom (e.g., C2) is out of the plane of the other four. The -SO₃H group can be in a pseudo-axial or pseudo-equatorial position. An axial-like position may be more sterically accessible, enhancing catalytic activity.
Twist (Half-Chair) Two adjacent atoms are displaced on opposite sides of the plane. The orientation is intermediate between axial and equatorial. Accessibility of the catalytic site is conformation-dependent and may be averaged over several low-energy forms.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying imidazolidine-2-sulfonic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of sulfonamide precursors under controlled pH and temperature. Key steps include:

  • Reagent Selection : Use high-purity starting materials (e.g., sulfonic acid derivatives) to minimize side reactions .
  • Reaction Optimization : Employ design-of-experiments (DoE) to test variables (e.g., solvent polarity, catalyst concentration) and monitor progress via TLC or HPLC .
  • Purification : Crystallization or column chromatography (e.g., silica gel with polar eluents) followed by lyophilization for hygroscopic compounds .
  • Validation : Confirm purity via melting point analysis, elemental analysis, and spectroscopic techniques (e.g., NMR, FTIR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonic acid moiety and imidazolidine ring structure. 1H^1H-NMR peaks near δ 3.5–4.5 ppm often indicate ring protons adjacent to the sulfonic group .
  • FTIR : Identify characteristic S=O stretching vibrations (~1350–1150 cm1^{-1}) and N-H bending modes (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .
  • HPLC : Use reverse-phase columns with UV detection (λ = 210–230 nm) to assess purity and stability .

Advanced Research Questions

Q. How can researchers investigate the structure-property relationships of this compound, particularly its acidity and solubility in aqueous systems?

  • Methodological Answer :

  • Acidity Studies : Perform potentiometric titrations to determine pKa values, correlating results with computational models (e.g., DFT calculations for charge distribution) .
  • Solubility Analysis : Use phase-solubility diagrams with varying pH and ionic strength to map solubility limits. Compare with sulfonic acid analogs (e.g., PFSA ionomers) to identify trends .
  • Thermodynamic Profiling : Calculate Gibbs free energy of dissolution via calorimetry to link molecular structure to solubility behavior .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydration shells and proton-transfer mechanisms in aqueous media to predict degradation pathways .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonic acid group susceptibility to nucleophilic attack) .
  • Multiscale Modeling : Combine quantum mechanics (QM) for electronic structure with MD for bulk behavior, validated against experimental degradation studies (e.g., accelerated aging tests) .

Q. How can contradictory data in the literature on the thermal stability of this compound be resolved?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) to isolate variables .
  • Advanced Analytics : Use TGA-FTIR or DSC-MS to detect decomposition products and differentiate between sublimation and chemical degradation .
  • Meta-Analysis : Systematically compare studies using criteria like sample purity, instrumentation precision, and environmental controls to identify methodological discrepancies .

Q. What strategies are recommended for designing experiments to study the catalytic applications of this compound in organic synthesis?

  • Methodological Answer :

  • Reaction Screening : Test catalytic efficiency in model reactions (e.g., esterification, Friedel-Crafts) using DoE to optimize temperature, solvent, and substrate ratios .
  • Kinetic Studies : Monitor reaction rates via in situ FTIR or NMR to derive rate constants and propose mechanisms .
  • Comparative Analysis : Benchmark against commercial acid catalysts (e.g., p-toluenesulfonic acid) to evaluate advantages in selectivity or recyclability .

Methodological Guidance for Data Interpretation

  • Addressing Gaps/Contradictions : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity, BET surface area for porous catalysts) and contextualize results within broader sulfonic acid chemistry literature .
  • Statistical Rigor : Apply ANOVA or regression analysis to experimental data to quantify significance and reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.